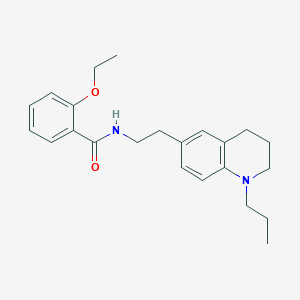

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

描述

This compound features a 1,2,3,4-tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethyl-linked benzamide moiety containing an ethoxy group at the 2-position. The ethoxy and propyl substituents likely modulate lipophilicity, steric bulk, and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

属性

IUPAC Name |

2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-3-15-25-16-7-8-19-17-18(11-12-21(19)25)13-14-24-23(26)20-9-5-6-10-22(20)27-4-2/h5-6,9-12,17H,3-4,7-8,13-16H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHHBEGCZLNRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Alkylation: The tetrahydroquinoline intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.

Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with 2-ethoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrahydroquinoline ring or the benzamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the tetrahydroquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzamides or tetrahydroquinolines.

科学研究应用

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving benzamide and tetrahydroquinoline derivatives.

Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

作用机制

The mechanism of action of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide would depend on its specific biological target. Generally, benzamide derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The tetrahydroquinoline moiety may also contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy group in the target compound may enhance lipophilicity compared to the trifluoromethyl group in ’s analog, which is more electronegative and polar .

Stereochemical Considerations :

- highlights enantiomer-specific retention times (RT = 2.42 min for (S)-35 vs. 3.30 min for (R)-35) and optical rotations ([α] = −18.0° for (S)-35) . This underscores the importance of chiral resolution in optimizing activity, a factor critical if the target compound has stereocenters.

Synthetic Methodologies :

- The target compound’s benzamide linkage may involve coupling reagents like HBTU (used in ), whereas employs chiral SFC for enantiomer separation .

Pharmacological Implications (Inferred from Analogs)

- Cholinesterase Inhibition Potential: Compound 19b () incorporates a tetrahydroacridine scaffold, a feature associated with acetylcholinesterase (AChE) inhibition. The ethoxy group in the target compound may similarly enhance interactions with hydrophobic enzyme pockets .

- Receptor Targeting : The thiophene-2-carboximidamide group in (S)-35 () suggests possible GPCR or kinase modulation, whereas the trifluoromethyl group in ’s compound may improve metabolic stability .

Analytical Data Comparison

Table 2: NMR and MS Profiles of Analogs

| Compound | 1H NMR Highlights (CD3OD) | MS Data (ESI) | Reference |

|---|---|---|---|

| (S)-35 | δ 8.02–7.99 (m, 2H, thiophene), 7.34 (pseudo t, J = 4.5 Hz), 6.85 (d, J = 8.4 Hz) | 369.2 (M+1) | [1] |

| Target Compound | Not available | Not available | — |

- Aromatic Region Shifts : The ethoxy group in the target compound would likely deshield adjacent aromatic protons, causing upfield/downfield shifts distinct from the thiophene protons in (S)-34.

生物活性

2-Ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide (CAS Number: 955591-95-4) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of approximately 366.5 g/mol. The structure includes a benzamide moiety linked to a tetrahydroquinoline derivative, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O2 |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 955591-95-4 |

| SMILES | CCCN1C(CCc2cc(ccc12)NC(=O)c1ccccc1OCC)=O |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in vitro. Its mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against a range of pathogens. The structure's ability to penetrate microbial membranes could contribute to this activity.

- Neuroprotective Properties : The tetrahydroquinoline core is known for neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

-

Antitumor Studies :

A study published in Cancer Letters indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results showed IC50 values in the low micromolar range, suggesting potent activity (PubMed ID: 33673430). -

Antimicrobial Activity :

Research evaluating the antimicrobial efficacy of related benzamide compounds revealed that they possessed significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the compound may also have similar effects due to structural similarities (ChemSrc Data). -

Neuroprotective Effects :

In a neuropharmacological study, compounds with the tetrahydroquinoline scaffold were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated that these compounds could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents (source needed).

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Data on this compound's toxicity remains limited; however, related compounds have shown low toxicity profiles in preliminary studies involving zebrafish embryos and mammalian cell lines (PubMed ID: 33673430).

常见问题

Q. What synthetic strategies are employed to construct the tetrahydroquinoline core in this compound?

The synthesis typically involves multi-step reactions:

- Cyclization : Formation of the tetrahydroquinoline ring via acid-catalyzed cyclization of appropriate precursors.

- Alkylation : Introduction of the propyl group at the 1-position using alkyl halides or Mitsunobu conditions.

- Amide Coupling : Condensation of the benzamide moiety with the tetrahydroquinoline-ethylamine intermediate using reagents like EDC/HOBt . Analytical validation via NMR and HPLC is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To verify substituent positions and confirm the tetrahydroquinoline and benzamide connectivity.

- HPLC/GC-MS : To assess purity (>95%) and detect byproducts.

- FT-IR : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric methods.

- Cell Viability Assays : MTT or ATP-lite to evaluate cytotoxicity in cancer or primary cell lines.

- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.

- Catalyst Screening : Test palladium or copper catalysts for cyclization steps.

- Temperature Gradients : Optimize stepwise heating (e.g., 60°C for cyclization, room temperature for alkylation). Statistical tools like Design of Experiments (DoE) can systematically identify optimal parameters .

Q. How can computational modeling elucidate structure-activity relationships (SAR)?

- Molecular Docking : Predict binding modes to targets (e.g., GPCRs) using AutoDock Vina.

- QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with bioactivity data.

- MD Simulations : Assess conformational stability in biological membranes (e.g., CHARMM force fields) .

Q. How should contradictory biological activity data across assay systems be resolved?

- Assay Replication : Repeat studies with standardized protocols (e.g., ATP concentration in kinase assays).

- Off-Target Profiling : Use panels like Eurofins CerepScreen® to identify non-specific interactions.

- Metabolic Stability Testing : Incubate with liver microsomes to rule out rapid degradation .

Q. What strategies mitigate metabolic instability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。